[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone

Catalog No.
S11157435
CAS No.
M.F
C25H24FNO
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-...

Product Name

[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone

IUPAC Name

(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone

Molecular Formula

C25H24FNO

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D

InChI Key

IGBHZHCGWLHBAE-UCXXKCETSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H]

The compound [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone is a synthetic organic molecule that belongs to a class of compounds known as indole derivatives. Its structure features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluoropentyl group and the methyl-naphthalene moiety contributes to its unique properties, potentially influencing its biological activity and interactions.

Involving this compound can include:

  • Substitution Reactions: The indole nitrogen can participate in nucleophilic substitutions, particularly in the presence of electrophiles.
  • Reduction Reactions: The carbonyl group in the methanone can undergo reduction, yielding alcohol derivatives.
  • Oxidation Reactions: The indole structure may be oxidized under specific conditions, affecting its electronic properties and reactivity.

These reactions are often mediated by specific enzymes in biological systems, highlighting the importance of enzymatic catalysis in metabolic pathways

The biological activity of [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone may be assessed through various predictive models. For instance, computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can forecast its pharmacological effects based on structural characteristics. Such assessments indicate potential therapeutic applications, but also warn against possible toxic effects .

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Derivative: The initial step may involve cyclization reactions to form the indole structure from simpler precursors.
  • Introduction of Fluoropentyl Group: This can be achieved through alkylation or substitution reactions.
  • Naphthalene Integration: The methyl-naphthalene moiety can be introduced via Friedel-Crafts acylation or other coupling techniques.
  • Final Modifications: Any necessary functional group modifications (e.g., carbonyl formation) are completed in this stage.

Each step requires careful optimization to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Research: It can be used in studies exploring the interactions between indole derivatives and biological receptors or enzymes.
  • Chemical Probes: Its unique properties may allow it to function as a chemical probe in biological assays.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Receptor Binding Studies: Investigating how it binds to specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: These studies help determine whether the compound inhibits key metabolic enzymes, providing insights into its pharmacological profile.
  • Toxicity Assessments: Evaluating cytotoxicity against various cell lines is essential to gauge safety for potential therapeutic use .

Similar compounds include:

  • 5-Fluoroindole
  • 4-Methylindole
  • Naphthalenesulfonamide derivatives

Comparison Table

Compound NameStructural FeaturesUnique Properties
5-FluoroindoleIndole with fluorine substitutionPotentially enhanced receptor binding
4-MethylindoleIndole with methyl group at position 4Altered lipophilicity
Naphthalenesulfonamide derivativesNaphthalene core with sulfonamide functionalityIncreased solubility and bioactivity

The uniqueness of [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone lies in its specific combination of functional groups and structural motifs, which may confer distinct biological activities compared to these similar compounds.

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

378.21557628 g/mol

Monoisotopic Mass

378.21557628 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

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